molecular formula C18H16N4O5S2 B2845070 4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313404-07-8

4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2845070
CAS No.: 313404-07-8
M. Wt: 432.47
InChI Key: BCZGCGQQZYYRMY-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a 1,3-thiazol-2-yl moiety bearing a 3-nitrophenyl group at its 4-position. The thiazole ring contributes to aromatic stacking and hydrogen bonding interactions, making it relevant in medicinal chemistry .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S2/c1-21(2)29(26,27)15-8-6-12(7-9-15)17(23)20-18-19-16(11-28-18)13-4-3-5-14(10-13)22(24)25/h3-11H,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZGCGQQZYYRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Table 1: Structural Comparison of Selected Analogs

Compound Name Sulfamoyl Substituent Thiazol Substituent Nitro Position Molecular Weight (g/mol)
4-(Dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide (Main) N(CH₃)₂ 4-(3-nitrophenyl) 3 ~438.5*
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide N(C₂H₅)₂ 4-(4-nitrophenyl) 4 460.5
N-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide N(CH₃)₂ 4-(2,4-dichlorophenyl) ~438.0
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide N(CH₃)(C₆H₅) Unsubstituted thiazol ~373.4
3-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Sulfamoyl-linked thiazol 3 (benzamide) ~418.4

*Estimated based on molecular formula.

Key Observations:
  • Sulfamoyl Variations: Diethyl analogs (e.g., ) exhibit higher molecular weight and lipophilicity (XLogP3 = 3.5) compared to dimethyl derivatives.
  • Nitro Position : The 3-nitro group in the main compound vs. 4-nitro in may lead to distinct electronic effects. The 3-nitro group creates a meta-directing effect, influencing reactivity in electrophilic substitution .
  • Thiazol Substituents : Chlorophenyl () and unsubstituted thiazol () variants highlight the role of halogenation and aromaticity in modulating biological activity.

Spectral Features :

  • IR : The main compound’s carbonyl (C=O) stretch appears at ~1663–1682 cm⁻¹, while the dimethylsulfamoyl S=O stretch occurs at ~1247–1255 cm⁻¹, consistent with tautomer-free thione forms .
  • NMR : The 3-nitrophenyl group would show aromatic protons as doublets (δ ~7.5–8.5 ppm) and nitro group deshielding effects.

Physicochemical Properties

Table 2: Calculated Properties

Property Main Compound Diethyl Analog Dichlorophenyl Analog
XLogP3 ~3.2 3.5 ~3.8
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 8 8 7
Topological Polar Surface Area ~162 Ų 162 Ų ~155 Ų
  • The dichlorophenyl analog () is more lipophilic (higher XLogP3) due to chlorine atoms.
  • All analogs share similar hydrogen-bonding capacity, critical for target engagement.

Q & A

Q. What are the standard synthetic routes for 4-(dimethylsulfamoyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions: (1) Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones, (2) Coupling of the sulfamoyl-benzamide moiety using carbodiimide-mediated amidation, and (3) Nitration of the phenyl group. Key parameters include temperature control (60–80°C for cyclization), solvent selection (DMF for solubility), and inert atmospheres to prevent oxidation. Catalysts like EDCI improve coupling efficiency .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring (δ 7.2–8.5 ppm for aromatic protons) and sulfamoyl group (δ 2.8–3.1 ppm for dimethyl groups).
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~470 Da) .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli.
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h, followed by HPLC to detect degradation products.
  • Thermal Stability : TGA/DSC analysis (25–300°C) to determine decomposition points. Stability in DMSO stock solutions should be monitored weekly .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

  • Solvent Optimization : Replace DMF with DMAc to reduce byproduct formation during coupling.
  • Catalyst Screening : Test HOBt vs. HOAt for amidation efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12h for cyclization) and improves yield by 15–20% .

Q. How should contradictory bioactivity data (e.g., high potency in one cell line but inactivity in another) be resolved?

  • Dose-Response Refinement : Test a wider concentration range (1 nM–100 µM) to identify off-target effects.
  • Metabolic Stability Assays : Use liver microsomes to rule out rapid inactivation in certain cell lines.
  • Transcriptomic Profiling : RNA-seq to compare gene expression in responsive vs. non-responsive cells .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify the 3-nitrophenyl group (e.g., replace with 4-cyanophenyl) and compare IC50 values.
  • Molecular Dynamics Simulations : Map electrostatic potentials to predict substituent effects on target binding.
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify key interactions .

Q. What advanced techniques are used for target identification?

  • Chemical Proteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS.
  • DARTS (Drug Affinity Responsive Target Stability) : Detect stabilized proteins upon compound binding.
  • CRISPR-Cas9 Screens : Knockout candidate targets to confirm resistance phenotypes .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETLab to assess logP (aim for 2–4), aqueous solubility, and CYP450 inhibition.
  • Molecular Docking : AutoDock Vina to prioritize analogs with stronger binding to targets (e.g., EGFR; docking score ≤ -9 kcal/mol) .

Q. What purification methods are optimal for isolating this compound from complex reaction mixtures?

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (Rf ~0.3).
  • Recrystallization : Ethanol/water (7:3) yields >90% purity.
  • Prep-HPLC : C18 columns with 0.1% TFA in mobile phases for challenging separations .

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